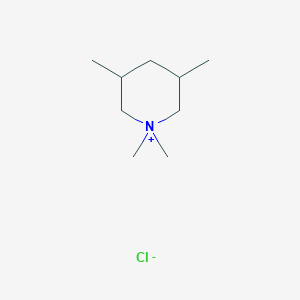
1,1,3,5-Tetramethylpiperidin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,5-Tetramethylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural properties and has found applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride can be synthesized through the alkylation of piperidine derivatives. One common method involves the reaction of 1,1,3,5-tetramethylpiperidine with hydrochloric acid, resulting in the formation of the chloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and subsequent purification steps such as crystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, resulting in the formation of different piperidinium salts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines are used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various piperidinium salts depending on the nucleophile used.
科学研究应用
1,1,3,5-Tetramethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1,1,3,5-tetramethylpiperidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its unique structure allows it to bind to active sites, altering the function of the target molecule and leading to various biochemical effects.
相似化合物的比较
1,1,3,5-Tetramethylpiperidin-1-ium hydroxide: Similar in structure but with a hydroxide ion instead of chloride.
1,1,3,5-Tetramethylpiperidine: The parent compound without the ionic chloride component.
Uniqueness: 1,1,3,5-Tetramethylpiperidin-1-ium chloride stands out due to its specific ionic nature, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where ionic interactions are crucial.
属性
CAS 编号 |
113277-69-3 |
|---|---|
分子式 |
C9H20ClN |
分子量 |
177.71 g/mol |
IUPAC 名称 |
1,1,3,5-tetramethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KQPADNUXYSYMOO-UHFFFAOYSA-M |
规范 SMILES |
CC1CC(C[N+](C1)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


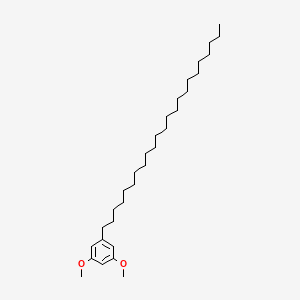

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
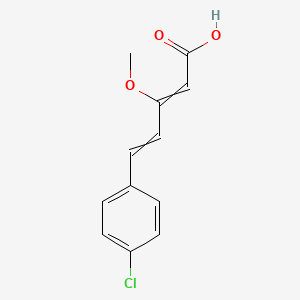
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
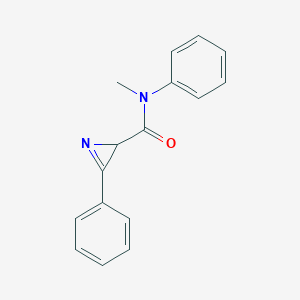
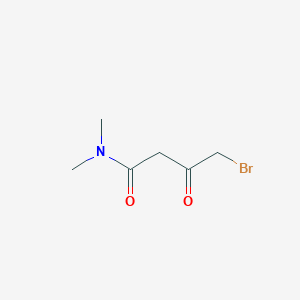

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
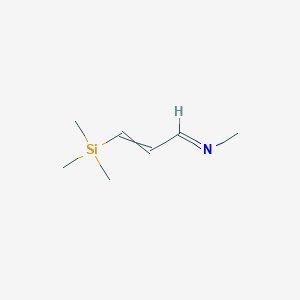
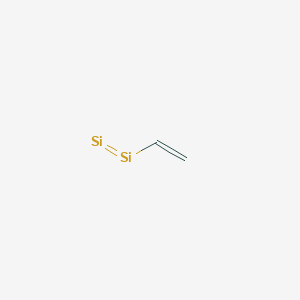
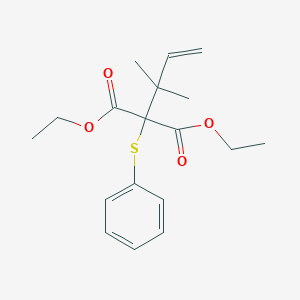
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

